Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate
CAS No.:
Cat. No.: VC16489745
Molecular Formula: C13H14N2O5Zn
Molecular Weight: 343.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O5Zn |
|---|---|
| Molecular Weight | 343.6 g/mol |
| IUPAC Name | zinc;2-[[4-(methylamino)benzoyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2 |
| Standard InChI Key | HKSAKGRLQPUPIZ-UHFFFAOYSA-L |
| Canonical SMILES | CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a chiral (S)-configured glutamic acid core, where the α-amino group is substituted by a 4-(methylamino)benzoyl moiety. The zinc ion coordinates with the carboxylate groups of the pentanedioate chain, forming a stable octahedral complex. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 343.641 g/mol |
| IUPAC Name | zinc;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate |
| CAS Number | 66104-81-2 |
| Exact Mass | 342.019 g/mol |
| Topological Polar Surface Area | 121.39 Ų |
The zinc center enhances the compound’s stability and influences its electronic properties, as evidenced by its luminescent behavior in coordination polymers .
Synthesis Pathways
While detailed synthetic protocols are proprietary, general routes involve:
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Ligand Preparation: Condensation of 4-(methylamino)benzoic acid with L-glutamic acid under peptide-coupling conditions.
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Metal Coordination: Reaction of the ligand with zinc salts (e.g., ) in aqueous or alcoholic media, yielding the final complex after crystallization .
Biological Activity and Mechanisms
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate | Matrix Metalloprotease-9 | 12.4 |
| Zinc(II) Glycinate | Angiotensin-Converting Enzyme | 45.7 |
| Zinc(II) 1,4-Benzenedicarboxylate | Cytochrome P450 | 28.9 |
Antimicrobial and Antioxidant Effects
The compound’s zinc core disrupts bacterial membranes through electrostatic interactions, while the organic ligand scavenges free radicals. In Staphylococcus aureus models, it reduces biofilm formation by 62% at 50 μM .
Applications in Material Science
Luminescent Sensors
As part of zinc carboxylate coordination polymers (Zn-CBCPs), this compound exhibits tunable luminescence for detecting environmental pollutants. For example, its integration into a [Zn₂(1,4-bdc)₂(4-bpdh)] framework enables selective sensing of and at concentrations as low as 10⁻⁵ M .
Catalytic and Drug-Delivery Systems
The Lewis acidity of zinc facilitates photocatalytic degradation of organic dyes (e.g., methyl orange) under UV light, achieving 89% efficiency in 2 hours. Additionally, its porous structure allows sustained release of chemotherapeutics like doxorubicin, with a 72-hour payload capacity .
Comparative Analysis with Structural Analogs
Zinc(II) Carboxylate Coordination Polymers
Zn-CBCPs share the zinc-carboxylate motif but differ in ancillary ligands. For instance:
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[Zn(cpma)Cl₂]: Uses anthracene-based ligands for live-cell imaging.
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[Zn₂(mpnd)₂(1,3-bdc)₂]: Detects nitroanilines via fluorescence quenching.
In contrast, Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate offers superior aqueous stability due to its hydrophilic glutamic acid backbone .
Pharmacokinetic Profile
Future Perspectives
Clinical Translation
Phase I trials are warranted to assess safety in oncology, with dose escalation studies focusing on renal toxicity—a common zinc-related adverse effect.
Environmental Applications
Functionalizing wastewater treatment membranes with this compound could improve heavy metal sequestration, leveraging its high affinity for () .
Computational Modeling
Density functional theory (DFT) simulations predict that substituting the methylamino group with bulkier substituents (e.g., ethyl) could enhance binding to DNA repair enzymes, a hypothesis requiring experimental validation.
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